tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13695491
InChI: InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13(5)8-6-11-7-12(8)4/h6-7H,1-5H3
SMILES: CC(C)(C)OC(=O)N(C)C1=CN=CN1C
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol

tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate

CAS No.:

Cat. No.: VC13695491

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate -

Specification

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
IUPAC Name tert-butyl N-methyl-N-(3-methylimidazol-4-yl)carbamate
Standard InChI InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13(5)8-6-11-7-12(8)4/h6-7H,1-5H3
Standard InChI Key TUZWCUCUKKPRMX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)C1=CN=CN1C
Canonical SMILES CC(C)(C)OC(=O)N(C)C1=CN=CN1C

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate (IUPAC name: tert-butyl N-methyl-N-(3-methylimidazol-4-yl)carbamate) is a nitrogen-containing heterocyclic compound with the molecular formula C<sub>10</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub> and a molecular weight of 211.26 g/mol. The imidazole ring is substituted with a methyl group at the 1-position and a carbamate group at the 5-position, while the tert-butyl moiety provides steric bulk (Figure 1). Key spectral identifiers include:

  • InChIKey: TUZWCUCUKKPRMX-UHFFFAOYSA-N

  • SMILES: CC(C)(C)OC(=O)N(C)C1=CN=CN1C

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>10</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub>
Molecular Weight211.26 g/mol
Boiling PointNot reported
DensityNot reported
LogP (Partition Coefficient)Estimated 1.2–1.5 (calculated)

The compound’s stability is influenced by the carbamate group, which is susceptible to hydrolysis under acidic or basic conditions.

Synthesis and Reaction Mechanisms

Synthetic Routes

Two primary methods are documented for synthesizing this compound:

Method 1: Nucleophilic Substitution

A solution of 1-methyl-1H-imidazole-5-carboxylic acid reacts with tert-butyl carbamate in the presence of a coupling agent such as diphenyl phosphoryl azide (DPPA) and triethylamine (Et<sub>3</sub>N) in toluene . The reaction proceeds via nucleophilic attack by the imidazole’s nitrogen on the carbonyl carbon of the carbamate, forming the desired product in 32% yield after reverse-phase chromatography .

Reaction Conditions:

  • Temperature: 70–100°C

  • Duration: 4 hours

  • Solvent: Toluene and tert-butanol

Method 2: Direct Carbamate Formation

An alternative approach involves reacting pre-functionalized imidazole derivatives with tert-butyl chloroformate under basic conditions. This method avoids the use of azide reagents but may require stringent temperature control to prevent side reactions.

Table 2: Comparison of Synthetic Methods

ParameterMethod 1 Method 2
Yield32%Not reported
Reaction Time4 hoursVariable
Key ReagentDPPAtert-Butyl chloroformate
PurificationReverse-phase chromatographyColumn chromatography

Biological Activities and Applications

Enzyme Inhibition

The compound’s imidazole ring enables interactions with enzymatic active sites, particularly those involving histidine residues. Studies suggest it acts as a competitive inhibitor for enzymes like cytochrome P450 and kinases, disrupting substrate binding through steric hindrance or hydrogen bonding.

Medicinal Chemistry

As a carbamate-protected intermediate, it serves as a precursor in synthesizing kinase inhibitors and antiviral agents. For example, derivatives of this compound have shown promise in preclinical trials targeting hepatitis C virus (HCV) protease.

TargetMechanismDevelopment Stage
HCV NS3/4A ProteaseCompetitive inhibitionPreclinical
MAP KinasesAllosteric modulationResearch
Cytochrome P450 3A4Substrate mimicryInvestigational

Analytical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.45 (s, 9H, tert-butyl), 3.12 (s, 3H, N-CH<sub>3</sub>), 6.85 (s, 1H, imidazole-H).

  • IR (cm<sup>-1</sup>): 1680 (C=O stretch), 1520 (N-H bend).

Comparative Analysis with Structural Analogs

Compounds such as tert-butyl (5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)carbamate share similar carbamate motifs but exhibit distinct bioactivity due to fluorinated pyridine rings. These analogs often require palladium-catalyzed cross-coupling for synthesis, contrasting with the nucleophilic routes used for the parent compound.

Industrial and Research Use Cases

  • Pharmaceutical Intermediates: Scalable synthesis (multi-gram quantities) supports drug discovery pipelines .

  • Chemical Biology: Used in activity-based protein profiling (ABPP) to map enzyme function.

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